

A Technical Guide to the Solubility of Boc-Sar-OH in Organic Solvents

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Compound of Interest

Compound Name: *Boc-Sar-OH*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonylsarcosine (**Boc-Sar-OH**), a key building block in peptide synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification protocols, and formulation strategies. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes visualizations to guide laboratory workflows.

Core Concepts in Boc-Sar-OH Solubility

Boc-Sar-OH is an N-protected derivative of sarcosine (N-methylglycine). The presence of the bulky and nonpolar tert-butoxycarbonyl (Boc) group on the nitrogen atom, combined with the polar carboxylic acid moiety, gives the molecule an amphiphilic character. This structure dictates its solubility profile, generally favoring polar aprotic solvents that can effectively solvate both the nonpolar Boc group and the polar carboxylic acid. The principle of "like dissolves like" is fundamental to understanding its behavior in different organic media.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for **Boc-Sar-OH** across a wide spectrum of organic solvents is not extensively published in peer-reviewed literature. However, information from technical

data sheets and chemical suppliers provides valuable insights. The following table summarizes the available data, primarily at ambient temperature (approximately 20-25°C).

| Solvent | Chemical Class | Quantitative Solubility (mg/mL) | Qualitative Solubility | Source Citation |
|---------------------------|-------------------------|---------------------------------|------------------------|---|
| Dimethylformamide (DMF) | Polar Aprotic | ~94.6 | Clearly Soluble | [1] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Not specified | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not specified | Sparingly Soluble | [2] [3] |
| Chloroform | Halogenated Hydrocarbon | Not specified | Sparingly Soluble | [2] [3] |
| Methanol | Polar Protic | Not specified | Slightly Soluble | [2] [3] |
| Water | Polar Protic | Not specified | Limited Solubility | |

Note: The quantitative solubility in DMF was calculated based on the observation that 1 mmole of **Boc-Sar-OH** (molecular weight: 189.21 g/mol) is clearly soluble in 2 mL of the solvent.[\[1\]](#)

Experimental Protocol: Determination of Boc-Sar-OH Solubility

For applications requiring precise solubility values, the following gravimetric method is recommended. This protocol is adapted from standard procedures for determining the solubility of amino acid derivatives.[\[4\]](#)

1. Materials and Equipment:

- **Boc-Sar-OH** (solid)
- Selected organic solvent (analytical grade)

- Vials with screw caps
- Thermostatic shaker or orbital shaker
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm , solvent-compatible)
- Evaporation dish or pre-weighed container
- Vacuum oven or nitrogen stream for solvent evaporation

2. Experimental Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **Boc-Sar-OH** to a vial. The presence of undissolved solid is essential to ensure saturation at equilibrium.
 - Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
- Equilibration:
 - Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Sample Withdrawal and Filtration:
 - After equilibration, cease agitation and allow the vial to stand, permitting the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette.

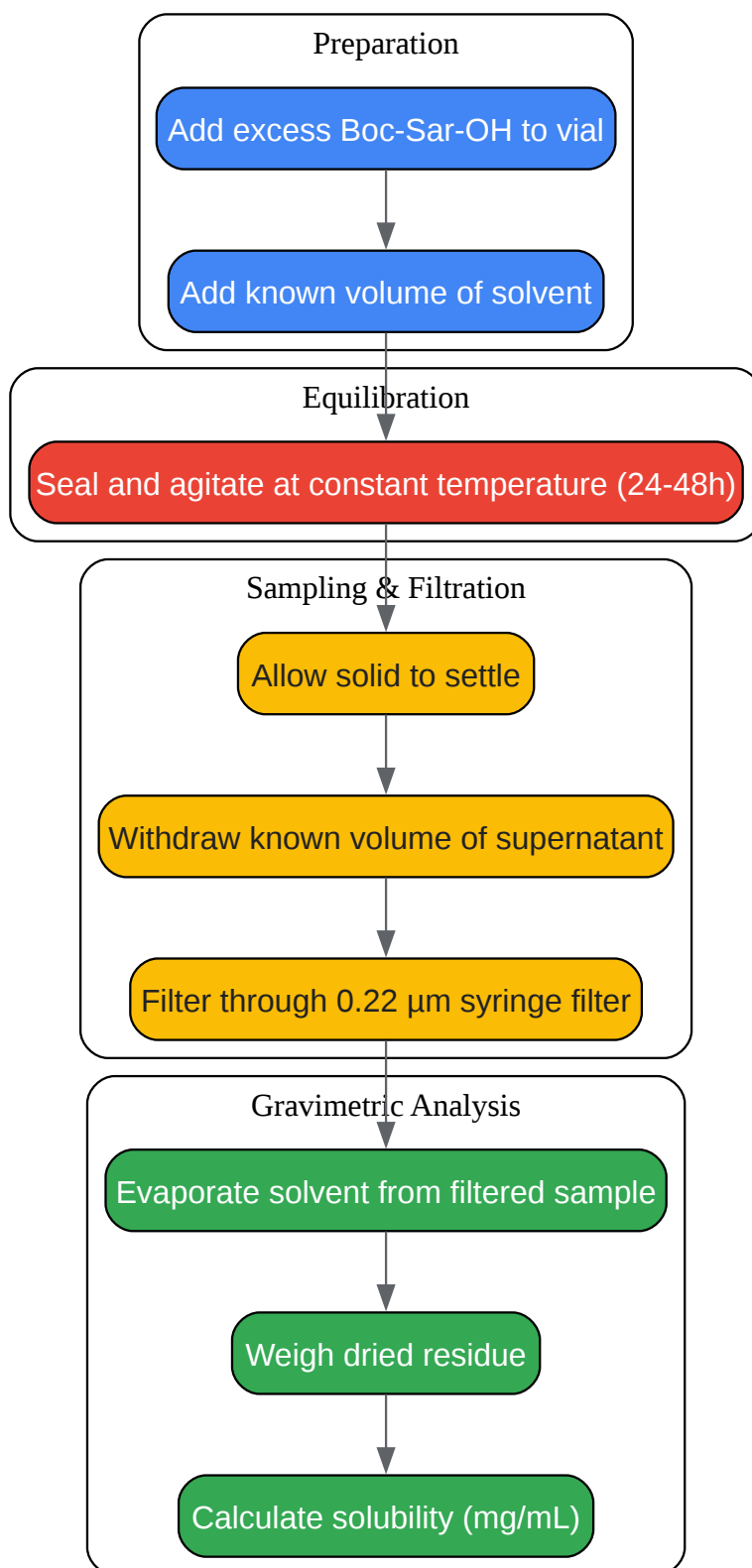
- Immediately filter the supernatant through a syringe filter into a pre-weighed evaporation dish to remove any undissolved microcrystals.
- Gravimetric Analysis:
 - Evaporate the solvent from the dish. This can be achieved under a gentle stream of nitrogen or by using a vacuum oven at a temperature that will not cause degradation of the **Boc-Sar-OH**.
 - Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.
 - Weigh the evaporation dish containing the dried **Boc-Sar-OH** residue on an analytical balance.

3. Calculation and Data Reporting:

- Calculate the mass of the dissolved **Boc-Sar-OH**:
 - $\text{Mass of dissolved solid} = (\text{Mass of dish} + \text{residue}) - (\text{Mass of empty dish})$
- Calculate the solubility:
 - $\text{Solubility (mg/mL)} = \text{Mass of dissolved solid (mg)} / \text{Volume of supernatant withdrawn (mL)}$
- Reporting:
 - Report the solubility in mg/mL or g/100 mL.
 - Always specify the temperature at which the measurement was conducted.
 - It is recommended to perform the experiment in triplicate to ensure accuracy and report the mean value with the standard deviation.

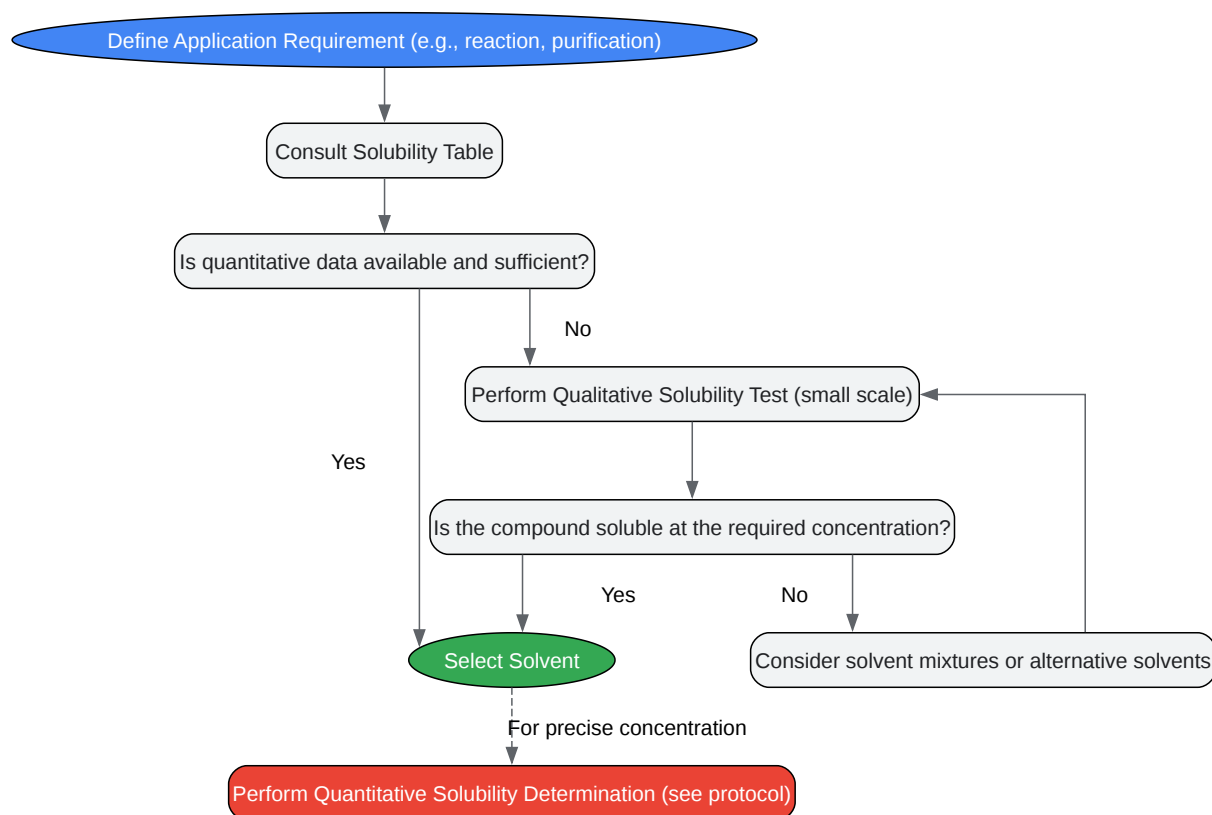
Visualizing Experimental and Logical Workflows

To aid researchers, the following diagrams, created using the DOT language, illustrate key processes related to the solubility of **Boc-Sar-OH**.



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Caption: Experimental workflow for determining **Boc-Sar-OH** solubility.



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Caption: Logical workflow for solvent selection for **Boc-Sar-OH**.

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